molecular formula C8H17NO2 B2654168 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine CAS No. 83962-01-0

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Cat. No.: B2654168
CAS No.: 83962-01-0
M. Wt: 159.229
InChI Key: ZCUJMFCFOODBGV-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is an organic compound with the molecular formula C8H17NO2 It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with butan-1-amine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene
  • 4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol
  • 2-Methoxy-1,3-dioxolane

Uniqueness

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is unique due to its specific structural features, such as the combination of a dioxolane ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJMFCFOODBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-(2-methyl-[1,3]dioxolan-2-yl)-butyronitrile (2.23 g, 14.4 mmol) in dry Et2O (2.5 mL) was added to a suspension of LiAlH4 (1.36 g, 35.9 mmol) in dry Et2O (50 mL). The reaction mixture was stirred at reflux for 3 h, cooled down to rt and treated with water (2 mL), 15% aq. NaOH (2 mL) and water (4 mL). The precipitate was filtered off and washed with Et2O. The filtrate was dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound as a light brown oil. LC-MS-conditions 02: tR=0.32 min; [M+H]+=160.29.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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